![molecular formula C7H13NO4 B1610179 Ethyl 3-methyl-4-nitrobutanoate CAS No. 2985-50-4](/img/structure/B1610179.png)
Ethyl 3-methyl-4-nitrobutanoate
Overview
Description
Ethyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derived from 3-methyl-4-nitrobutanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the addition of nitromethane to an α,β-unsaturated carbonyl compound under basic conditions. The reaction is typically promoted by microwave irradiation, which significantly reduces reaction times and increases yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to a nitroso or other oxidized forms.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, such as amides or different esters.
Scientific Research Applications
Synthesis and Reactivity
Ethyl 3-methyl-4-nitrobutanoate can be synthesized through various methods, including Michael addition reactions and multicomponent reactions. These synthetic routes are significant for producing derivatives that have potential applications in medicinal chemistry.
1.1. Michael Addition Reactions
One notable synthesis method involves the Michael addition of nitromethane to acrylates under microwave irradiation, which has been shown to yield γ-nitro esters efficiently. The process allows for the formation of this compound with high yields, demonstrating the effectiveness of microwave-assisted synthesis in organic chemistry .
1.2. Multicomponent Reactions
This compound can also be involved in multicomponent reactions that facilitate the formation of complex structures from simpler starting materials. Such reactions are advantageous in synthesizing compounds with multiple functional groups, which are often required in pharmaceutical applications .
Pharmaceutical Applications
The compound has garnered attention for its potential use in drug development. Specifically, it serves as a precursor in synthesizing various biologically active molecules.
2.1. Synthesis of Piperidine Derivatives
Research indicates that this compound can be utilized in the synthesis of piperidine derivatives through aza-Henry reactions with chiral imines. This reaction has been optimized to yield high amounts of desired products, which are valuable in medicinal chemistry for their pharmacological properties .
2.2. Synthesis of GABA Derivatives
Another significant application includes its role in synthesizing gamma-aminobutyric acid (GABA) derivatives such as Phenibut and Baclofen. These compounds have therapeutic uses in treating anxiety and muscle spasticity, respectively. The transformation involves reducing the nitro group followed by cyclization to form lactams, showcasing this compound's versatility as a synthetic intermediate .
Agrochemical Applications
Beyond pharmaceuticals, this compound is also explored in agrochemical applications due to its potential as a building block for herbicides and pesticides.
3.1. Development of Herbicides
The compound's reactivity allows it to participate in the synthesis of novel herbicides that target specific biochemical pathways in plants, providing environmentally friendly alternatives to traditional agrochemicals .
Case Study 1: Aza-Henry Reaction Optimization
A study demonstrated the successful application of this compound in an aza-Henry reaction to produce piperidine derivatives with yields exceeding 76%. The optimization involved varying reaction conditions such as temperature and base concentration, illustrating the compound's adaptability in synthetic methodologies .
Reaction Conditions | Yield (%) |
---|---|
Base: NaOH (0.2 eq), Temp: 40 °C | 76 |
Base: NaOH (0.1 eq), Temp: 23 °C | 50 |
Case Study 2: Synthesis of GABA Derivatives
In another investigation, this compound was reduced to synthesize Phenibut and Baclofen through a series of steps involving reduction and cyclization processes. The overall yields were reported at around 63% for Phenibut and 61% for Baclofen, highlighting the compound's efficacy as a precursor for bioactive molecules .
Compound | Yield (%) |
---|---|
Phenibut | 63 |
Baclofen | 61 |
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-nitrobutanoate involves its reactivity as an ester and nitro compound. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-nitrobutanoate
- Ethyl 4-nitrobutanoate
- Methyl 4-nitrobutanoate
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both an ester and a nitro compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 3-methyl-4-nitrobutanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications in pharmacology, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and features a nitro group at the fourth position of a butanoate chain. This structure influences its reactivity and biological properties.
Synthesis Methods
The compound can be synthesized through several methods, including:
- Michael Addition : A notable method involves the direct synthesis of γ-nitro aliphatic esters using nitromethane and DBU under microwave irradiation, yielding a high purity product .
- Esterification Reactions : Traditional esterification methods can also produce this compound with varying yields depending on the conditions used .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive and Gram-negative bacteria. The compound exhibits:
- Inhibitory Concentrations : Research indicates minimal inhibitory concentrations (MICs) ranging from to against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair processes in bacteria . This inhibition disrupts bacterial cell function, leading to cell death.
Case Studies
- Antibacterial Efficacy :
-
Pharmacological Applications :
- The compound's derivatives are being investigated for their therapeutic applications in pharmaceuticals, particularly in developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
Ethyl 4-Nitrobenzoate | Nitro group on benzoic acid | Antimicrobial activity |
Ethyl 3-Nitrobenzoate | Nitro group at third position | Moderate antibacterial effects |
Ethyl 3-Methyl-4-Nitrobenzoate | Methyl and nitro substituents | Enhanced antibacterial properties |
Properties
IUPAC Name |
ethyl 3-methyl-4-nitrobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTDAZYGVHGBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469682 | |
Record name | Ethyl 3-methyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-50-4 | |
Record name | Ethyl 3-methyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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